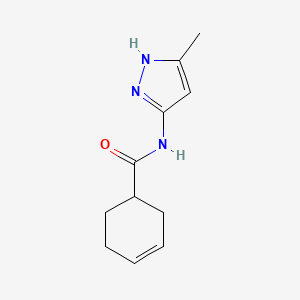![molecular formula C17H17NO2S B7527038 [4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7527038.png)
[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as MPTM and has been extensively studied for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of MPTM is not fully understood, but it is believed to involve the modulation of various signaling pathways in the central nervous system. MPTM has been shown to interact with various receptors, including dopamine receptors, serotonin receptors, and nicotinic acetylcholine receptors. These interactions result in the modulation of neurotransmitter release and the regulation of neuronal activity.
Biochemical and Physiological Effects:
MPTM has been shown to have significant biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of neuronal activity, and the induction of neuroprotective effects. MPTM has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects. In addition, MPTM has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MPTM has several advantages for lab experiments, including its high solubility in water and its ability to cross the blood-brain barrier. However, MPTM also has several limitations, including its relatively low potency and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of MPTM, including the investigation of its potential as a therapeutic agent for the treatment of various diseases, the development of more potent analogs of MPTM, and the exploration of its potential applications in synthetic biology. In addition, further studies are needed to fully understand the mechanism of action of MPTM and its effects on the central nervous system.
Synthesemethoden
The synthesis of MPTM involves the reaction of 4-methoxybenzaldehyde with 2-acetylthiophene in the presence of ammonium acetate and acetic acid. The resulting product is then treated with hydrochloric acid and sodium borohydride to obtain MPTM. The yield of this reaction is typically around 70-80%.
Wissenschaftliche Forschungsanwendungen
MPTM has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuropharmacology, and synthetic biology. In medicinal chemistry, MPTM has been investigated as a potential drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuropharmacology, MPTM has been shown to have significant effects on the central nervous system, including the modulation of neurotransmitter release and the regulation of neuronal activity. In synthetic biology, MPTM has been used as a building block for the construction of novel molecular architectures.
Eigenschaften
IUPAC Name |
[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S/c1-20-15-6-4-13(5-7-15)14-8-10-18(11-9-14)17(19)16-3-2-12-21-16/h2-8,12H,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFPDWKFHUEMBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CCN(CC2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


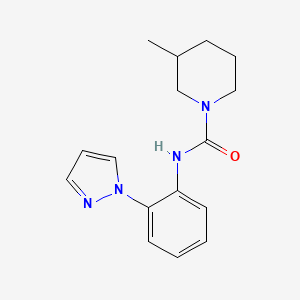
![5-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7526981.png)
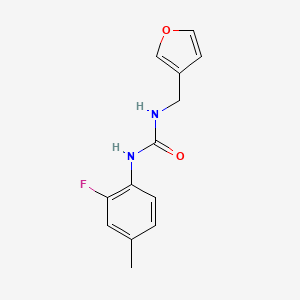
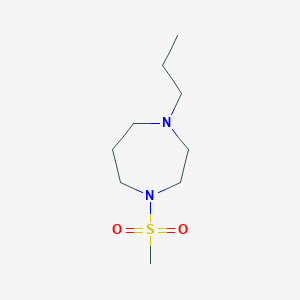

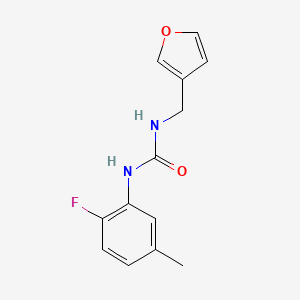
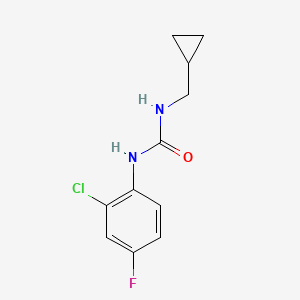
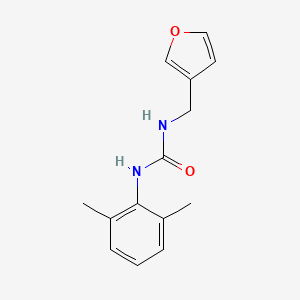
![N-ethyl-N'-[2-(1-pyrrolidinyl)-3-pyridyl]urea](/img/structure/B7527053.png)
![5-[(4-fluorophenoxy)methyl]-N-(5-methyl-1H-pyrazol-3-yl)furan-2-carboxamide](/img/structure/B7527058.png)
![3-(3,5-Dimethylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7527060.png)

